molecular formula C10H11F2NO2 B13363189 (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

Cat. No.: B13363189
M. Wt: 215.20 g/mol
InChI Key: SKQNCOXLFCGADS-RKDXNWHRSA-N
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Description

(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol is a chiral compound characterized by the presence of a tetrahydrofuran ring substituted with a difluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluoroaniline and a suitable tetrahydrofuran derivative.

    Formation of Intermediate: The intermediate is formed through a series of reactions, including nucleophilic substitution and cyclization.

    Final Product: The final product is obtained through purification and characterization techniques, such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Utilized for controlled reaction conditions.

    Continuous Flow Reactors: Employed for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. These interactions may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

    Cellular Pathways: Influence on cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol: Unique due to its specific stereochemistry and functional groups.

    Other Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.

    Difluorophenyl Compounds: Molecules containing the difluorophenyl group but lacking the tetrahydrofuran ring.

Uniqueness

The uniqueness of (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol lies in its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(3S,4R)-4-(2,3-difluoroanilino)oxolan-3-ol

InChI

InChI=1S/C10H11F2NO2/c11-6-2-1-3-7(10(6)12)13-8-4-15-5-9(8)14/h1-3,8-9,13-14H,4-5H2/t8-,9-/m1/s1

InChI Key

SKQNCOXLFCGADS-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NC2=C(C(=CC=C2)F)F

Canonical SMILES

C1C(C(CO1)O)NC2=C(C(=CC=C2)F)F

Origin of Product

United States

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